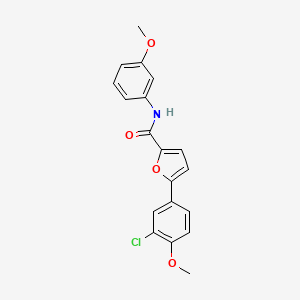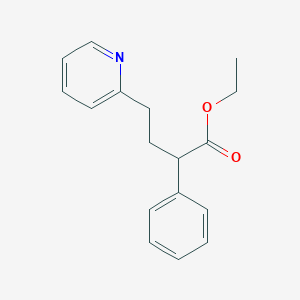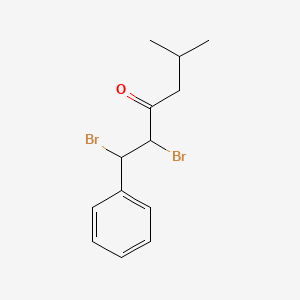
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone: is an organic compound with the molecular formula C13H16Br2O and a molecular weight of 348.08 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, a phenyl group, and a hexanone backbone. It is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone can be synthesized through the bromination of 5-methyl-1-phenyl-3-hexanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 5-methyl-1-phenyl-3-hexanol by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water at room temperature or slightly elevated temperatures.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Substitution Reactions: Formation of substituted hexanones or hexanols.
Reduction Reactions: Formation of 5-methyl-1-phenyl-3-hexanol.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications and drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dibromo-5-methyl-1-phenyl-3-hexanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1,2-Dibromo-3-hexanone: Similar structure but lacks the methyl and phenyl groups.
5-Methyl-1-phenyl-3-hexanone: Similar structure but lacks the bromine atoms.
1,2-Dibromo-1-phenyl-3-hexanone: Similar structure but lacks the methyl group.
Uniqueness: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone is unique due to the presence of both bromine atoms and the methyl and phenyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various chemical and research applications.
Properties
Molecular Formula |
C13H16Br2O |
|---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
1,2-dibromo-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-11(16)13(15)12(14)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3 |
InChI Key |
ZTSCZTCWJJMUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


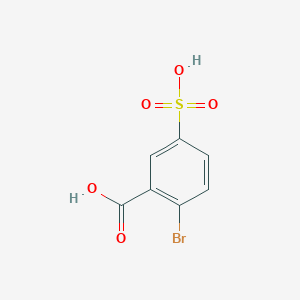
![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)


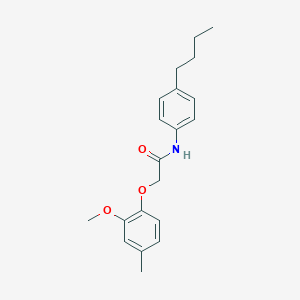

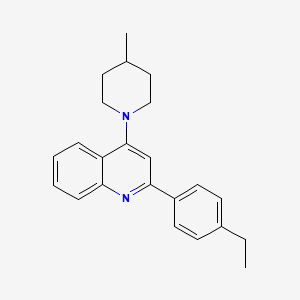
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
